molecular formula C14H20BrNO B3119592 N-ethyl-7-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline hydrobromide CAS No. 252038-74-7

N-ethyl-7-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline hydrobromide

Cat. No. B3119592
CAS RN: 252038-74-7
M. Wt: 298.22 g/mol
InChI Key: PABQJELZGADODQ-UHFFFAOYSA-N
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Description

“N-ethyl-7-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline hydrobromide” is a quinoline derivative. Quinolines are aromatic compounds that contain two fused rings, a benzene ring and a pyridine ring . The “N-ethyl” part suggests an ethyl group attached to a nitrogen atom, and “7-hydroxy” indicates a hydroxyl group at the 7th position of the quinoline structure. The “2,2,4-trimethyl” part suggests three methyl groups at the 2nd and 4th positions of the quinoline structure. The “hydrobromide” likely refers to a bromine atom associated with the molecule, possibly as an ionic part of the compound.


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would have a complex, polycyclic structure due to the quinoline core. It would also have various functional groups attached, including an ethyl group on a nitrogen atom, a hydroxyl group, and three methyl groups .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and its biological target. Without specific studies or literature on this compound, it’s difficult to provide a detailed analysis of its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Without specific data on this compound, it’s difficult to provide a detailed analysis of its safety and hazards .

properties

IUPAC Name

1-ethyl-2,2,4-trimethylquinolin-7-ol;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO.BrH/c1-5-15-13-8-11(16)6-7-12(13)10(2)9-14(15,3)4;/h6-9,16H,5H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABQJELZGADODQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)O)C(=CC1(C)C)C.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-7-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline hydrobromide

Synthesis routes and methods

Procedure details

60 g (0.25 mol) N-ethyl-2,2,4-trimethyl-7-methoxy-1,2-dihydroquinoline was dissolved in 150 ml glacial acetic acid and 150 ml hydrobromic acid was added. The solution was refluxed for 24 h. The cooled solution was stirred in an ice/methanol bath. Subsequently the precipitate was filtered and washed several times with acetone. Colourless crystals were formed in a yield of 85%.
Name
N-ethyl-2,2,4-trimethyl-7-methoxy-1,2-dihydroquinoline
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-ethyl-7-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline hydrobromide
Reactant of Route 2
N-ethyl-7-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline hydrobromide
Reactant of Route 3
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N-ethyl-7-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline hydrobromide
Reactant of Route 4
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N-ethyl-7-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline hydrobromide
Reactant of Route 5
Reactant of Route 5
N-ethyl-7-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline hydrobromide
Reactant of Route 6
Reactant of Route 6
N-ethyl-7-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline hydrobromide

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